Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Description
Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS 339106-79-5) is a fluorinated isoquinoline derivative characterized by a 4-fluorophenyl substituent at position 2 and a methyl ester group at position 4 of the dihydroisoquinoline scaffold. Its molecular formula is C₁₇H₁₂FNO₃, with a molecular weight of 297.29 g/mol (exact mass: 297.08). The compound’s structure combines aromaticity with electron-withdrawing fluorine and carbonyl groups, influencing its physicochemical properties, such as solubility and metabolic stability. Safety guidelines for handling include precautions against skin/eye contact, inhalation, and ingestion, with specific storage recommendations to avoid heat and moisture .
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-22-17(21)15-10-19(12-8-6-11(18)7-9-12)16(20)14-5-3-2-4-13(14)15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSOIMQHNZSTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives. Substitution reactions can introduce various functional groups onto the fluorophenyl ring, leading to a diverse array of derivatives .
Scientific Research Applications
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several notable applications:
Medicinal Chemistry
The compound serves as a building block for developing new pharmaceuticals, particularly those targeting various biological pathways. Its unique structure allows for modifications that can enhance efficacy or reduce toxicity.
Biological Studies
Research indicates that this compound interacts with specific enzymes and receptors, making it valuable for studying biochemical pathways. It has shown potential anti-inflammatory and anticancer activities, which are under investigation in various studies .
Industrial Applications
In the chemical industry, this compound is utilized in synthesizing specialty chemicals and materials with tailored properties. Its stability and reactivity make it suitable for various applications in organic synthesis.
Case Studies
Several studies have documented the biological activities of this compound:
- Anti-cancer Activity : Research has shown that this compound can inhibit the growth of certain cancer cell lines through apoptosis induction.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers in vitro and in vivo models.
These case studies emphasize the compound's potential as a lead candidate for drug development in treating various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. The pathways involved often include signal transduction and gene expression modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents at the phenyl ring (position 2) and the ester/carboxylic acid group (position 4). Below is a comparative analysis of key derivatives:
Structural and Physicochemical Properties
Functional Implications
- Electron Effects : Fluorine and chlorine substituents (electron-withdrawing) increase ring stability compared to methoxy (electron-donating), which may alter reactivity in nucleophilic environments .
- Bioavailability : Methyl esters generally exhibit better cell membrane permeability than carboxylic acids, making the target compound more pharmacokinetically favorable than the 4-carboxylic acid analog .
- Steric and Lipophilic Effects: Bulkier substituents (e.g., 2-(4-fluorophenoxy)ethyl) reduce solubility but may enhance target specificity by fitting into hydrophobic binding pockets .
Biological Activity
Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS No: 339106-79-5) is a notable compound in the isoquinoline derivative class, recognized for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation of 4-fluorobenzaldehyde with an appropriate amine to form an intermediate Schiff base.
- Cyclization and esterification reactions to yield the final product.
- Reaction conditions often require specific catalysts, controlled temperatures, and solvents to maximize yield and purity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to bind effectively to active sites, potentially inhibiting or modulating enzyme activity. This interaction can lead to significant biological effects such as:
- Anti-inflammatory activity
- Anticancer properties
The compound's mechanism of action may involve pathways related to signal transduction and gene expression modulation .
In Vitro Studies
A study investigated the inhibitory activity of similar compounds against PARP1 and PARP2, demonstrating that derivatives of isoquinoline can exhibit substantial enzyme inhibition. For instance, certain compounds showed over 80% inhibition at a concentration of 1 µM, with further testing revealing IC50 values in the nanomolar range .
| Compound | % Inhibition at 1 µM | IC50 (nM) |
|---|---|---|
| Compound A | 85.2% | 156 |
| Compound B | 80% | 200 |
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in a study evaluating anti-proliferative activity against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, the compound demonstrated significant effects on cell cycle progression and apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.575 | Induction of apoptosis via caspase activation |
| Panc-1 | 1.400 | Cell cycle arrest at G2/M phase |
Case Study 1: Antiproliferative Effects
In a comparative analysis of various isoquinoline derivatives, this compound was found to be one of the most potent compounds against MCF-7 cells. The study indicated that treatment led to significant increases in caspase levels (Caspase 3, 8, and 9), highlighting its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of PARP enzymes by similar compounds derived from the isoquinoline scaffold. The findings suggested that structural modifications could enhance potency and selectivity against specific targets within cancer therapy frameworks .
Comparison with Related Compounds
The presence of a fluorine atom in the phenyl ring of this compound distinguishes it from other analogs like chloro or bromo derivatives. This substitution significantly influences the compound's reactivity and biological activity, making it a valuable candidate for further pharmacological exploration .
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions but may fail to resolve stereochemistry (e.g., cis/trans isomer ambiguity) .
- X-ray crystallography : Resolves absolute configuration via intermolecular interactions (e.g., C–H⋯π and hydrogen-bonded columns) .
- IR and MS : Confirm functional groups (e.g., carbonyl stretches at 1701–1731 cm⁻¹) and molecular weight (e.g., m/z 245 [M⁺]) .
- Elemental analysis : Validates purity (e.g., C 68.57% vs. theoretical 69.21%) .
Resolution of contradictions : Combine crystallography with NMR data when stereochemical assignments are unclear .
Advanced: How can DFT studies elucidate electronic properties or reaction mechanisms involving this compound?
Methodological Answer :
Density Functional Theory (DFT) calculates:
- HOMO-LUMO gaps : Predict reactivity toward electrophiles/nucleophiles.
- Charge distribution : Identifies electron-deficient regions (e.g., fluorophenyl groups) for site-specific modifications .
- Transition states : Models cyclization pathways (e.g., AlCl₃-catalyzed ring closure) .
Protocol : Use Gaussian software with B3LYP/6-31G(d) basis set for geometry optimization and frequency analysis .
Advanced: What strategies address discrepancies between spectroscopic and crystallographic data in structural determination?
Q. Methodological Answer :
- Case study : When NMR suggests a single isomer but X-ray reveals dimeric packing via C–H⋯π interactions, re-examine NMR under variable temperature (VT-NMR) to detect dynamic effects .
- Complementary techniques : Use NOESY for proximity analysis and Hirshfeld surfaces to validate intermolecular interactions observed in crystallography .
Basic: What purification methods are recommended post-synthesis, and how do solvents influence crystal quality?
Q. Methodological Answer :
- Column chromatography : Separate isomers using silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) .
- Recrystallization : Ethanol yields high-purity crystals; methylene chloride/hexane (2:3) produces single crystals suitable for X-ray analysis .
Critical factors : Solvent polarity affects crystal packing (e.g., centrosymmetric dimers in ethanol vs. layered structures in hexane) .
Advanced: How does the 4-fluorophenyl substituent influence reactivity and intermolecular interactions?
Q. Methodological Answer :
- Electronic effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the isoquinoline core, facilitating nucleophilic attacks .
- Intermolecular interactions : Fluorine participates in weak C–F⋯H hydrogen bonds, stabilizing crystal packing (observed in analogs with chlorophenyl groups) .
- Comparative studies : Replace fluorine with methoxy groups (e.g., 4-methoxyphenyl) to assess steric/electronic contributions to reactivity .
Methodological: How can reproducibility in multi-step syntheses be ensured?
Q. Methodological Answer :
- Step monitoring : Use TLC or LC-MS to track intermediate formation (e.g., chloroacetyl intermediates in cyclization) .
- Standardized protocols : Maintain strict temperature control (±2 K) during exothermic steps (e.g., AlCl₃ addition) .
- Catalyst activation : Pre-dry Pd catalysts (e.g., PdCl₂(PPh₃)₂) under vacuum to prevent deactivation in cross-coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
